

Spectroscopic Characterization of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide**. These predictions are derived from the known spectral characteristics of N-substituted isothiazolidine 1,1-dioxides and molecules containing the 4-methoxybenzyl moiety.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	d	2H	Ar-H (ortho to CH_2)
~6.88	d	2H	Ar-H (meta to CH_2)
~4.30	s	2H	N- CH_2 -Ar
~3.80	s	3H	O- CH_3
~3.25	t	2H	N- CH_2 - CH_2
~2.40	quintet	2H	CH_2 - CH_2 - SO_2
~3.10	t	2H	CH_2 - SO_2

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~159.5	Ar-C (para, attached to OCH_3)
~130.0	Ar-C (ortho to CH_2)
~128.0	Ar-C (ipso, attached to CH_2)
~114.0	Ar-C (meta to CH_2)
~55.3	O- CH_3
~52.0	N- CH_2 -Ar
~48.0	N- CH_2 - CH_2
~45.0	CH_2 - SO_2
~25.0	CH_2 - CH_2 - SO_2

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1300-1350	Strong	SO ₂ asymmetric stretch
1245	Strong	Ar-O-C stretch (asymmetric)
1110-1150	Strong	SO ₂ symmetric stretch
1030	Medium	Ar-O-C stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Possible Fragment
241	Moderate	[M] ⁺ (Molecular Ion)
121	High	[CH ₃ O-C ₆ H ₄ -CH ₂] ⁺ (4-methoxybenzyl cation)
120	Moderate	[M - SO ₂ - H] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Low	[C ₆ H ₅] ⁺ (Phenyl cation)
65	Low	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition:

- The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 or 500 MHz.
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. A spectral width of 200-220 ppm is standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the crystal surface to ensure full coverage.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.

- Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

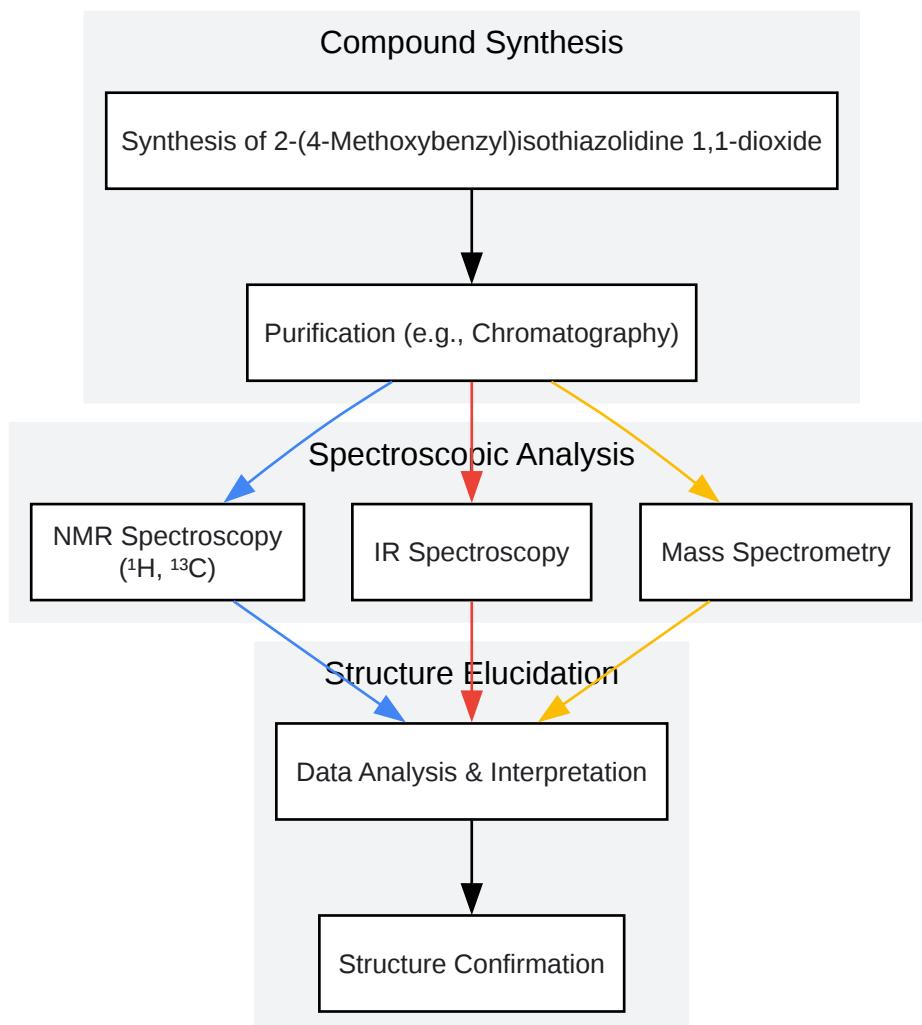
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[1\]](#)
- Further dilute this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the same solvent.[\[1\]](#)
- If using electrospray ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source, which is typically heated to ensure volatilization.
- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion.

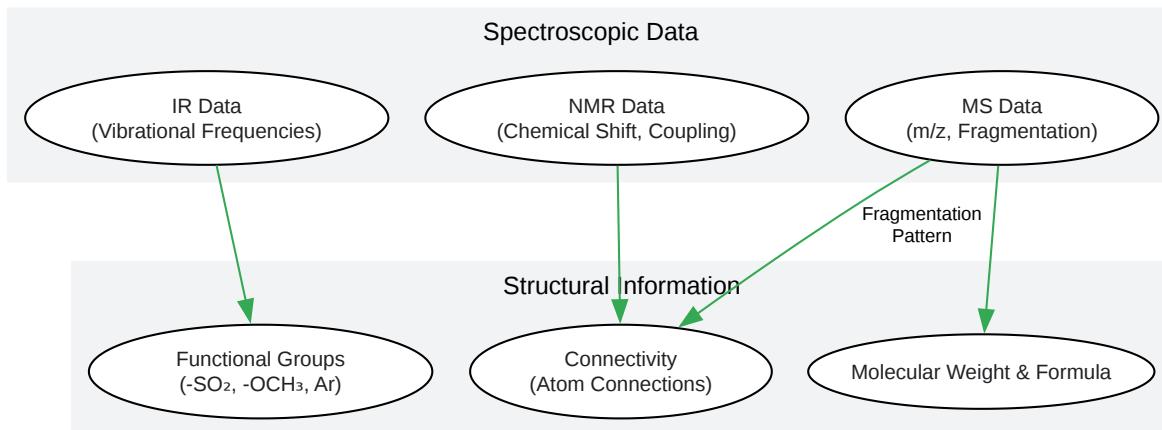
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.



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Caption: Experimental workflow for compound characterization.



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Caption: Logical relationships in spectral data interpretation.

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References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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